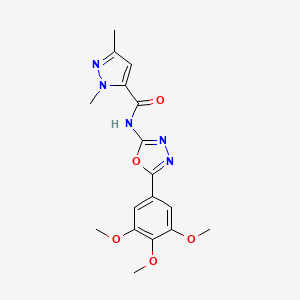

1,3-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c1-9-6-11(22(2)21-9)15(23)18-17-20-19-16(27-17)10-7-12(24-3)14(26-5)13(8-10)25-4/h6-8H,1-5H3,(H,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKOKNIXDZUCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethyl group and a 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol moiety. Its unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O5 |

| Molecular Weight | 346.39 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)N(=O)C(=O)N1C=C(C=N1)C2=CC(=C(C=C2OC)OC)OC |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation. The presence of the oxadiazole and pyrazole moieties enhances its ability to interact with biological macromolecules.

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazole derivatives. For instance:

- In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.01 µM to 0.39 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Some derivatives have demonstrated effectiveness against bacterial strains and fungi. For instance:

- Study Findings : A derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Case Study 1: Antitumor Activity

A study by Wei et al. (2022) evaluated the anticancer potential of several pyrazole derivatives including our compound of interest. The results indicated that the compound significantly inhibited the growth of A549 cells with an IC50 value of 26 µM .

Case Study 2: Mechanistic Insights

Research conducted by Xia et al. (2022) explored the mechanism behind the cytotoxic effects observed in pyrazole derivatives. They found that compounds induced apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential .

Summary of Findings

The biological activities of this compound are promising in terms of anticancer and antimicrobial effects. The following table summarizes key findings:

| Activity Type | Cell Line / Organism | IC50 / MIC Value | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 26 µM | Wei et al., 2022 |

| Anticancer | MCF7 (Breast Cancer) | 0.39 µM | Zheng et al., 2022 |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | ChemDiv Study |

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar to 1,3-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide have been tested for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that pyrazole derivatives could enhance the efficacy of doxorubicin in breast cancer cells by inducing apoptosis and exhibiting synergistic effects when combined with conventional chemotherapeutic agents .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has also been investigated. These compounds are believed to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have reported the antimicrobial effects of pyrazole derivatives against a range of pathogens. The structure of this compound suggests potential activity against bacteria and fungi due to its unique functional groups that may interact with microbial targets .

Synthetic Approaches

The synthesis of this compound typically involves multiple steps:

- Preparation of the Pyrazole Framework : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

- Formation of Oxadiazole Moiety : This can be achieved through cyclization reactions involving carboxylic acids or their derivatives.

- Final Coupling Reaction : The final product is synthesized by coupling the oxadiazole with the pyrazole under suitable conditions (e.g., using coupling agents like EDC or DCC) in an organic solvent such as dichloromethane.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of similar compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthetic yields, and biological activities of the target compound with analogs from the literature:

Key Structural and Functional Comparisons:

Heterocyclic Core: The target’s oxadiazole (vs. The 1,3-dimethylpyrazole (vs. phenyl-substituted pyrazoles in ) increases lipophilicity, possibly improving membrane permeability .

Substituent Effects :

- The 3,4,5-trimethoxyphenyl group (shared with and ) is associated with enhanced bioactivity due to improved hydrophobic interactions and solubility .

- Carboxamide linkage (vs. thioether in or hydrazone in ) provides stronger hydrogen-bonding capacity, critical for target engagement .

Synthetic Yields :

- The target compound’s synthesis likely follows methods similar to (yields ~60–70%), though exact data are unavailable. Derivatives with trimethoxyphenyl groups () show comparable yields (50–70%) .

Biological Activity: Compounds with trimethoxyphenyl moieties () exhibit antimicrobial and anticancer activities, suggesting the target may share these properties .

Research Findings and Implications

- Anticancer Potential: The trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatin A-4). The target’s structural similarity to these compounds suggests possible microtubule disruption activity .

- Antimicrobial Activity : Analogous oxadiazole-sulfanylacetamides () inhibit S. aureus and C. albicans, indicating the target may also disrupt microbial enzymes or membranes .

- Metabolic Stability : The 1,3-dimethylpyrazole core likely reduces oxidative metabolism compared to phenyl-substituted analogs, extending half-life .

Preparation Methods

Formation of Ethyl 2-Ethoxymethyleneacetoacetate

Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride at 110–120°C, forming ethyl 2-ethoxymethyleneacetoacetate. Reduced pressure distillation removes volatile byproducts, achieving >98% purity.

Cyclization with Methylhydrazine

The intermediate reacts with 40% methylhydrazine aqueous solution in toluene at 8–10°C, followed by sodium hydroxide addition. This step induces cyclization to ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (Compound B). Adjusting the methylhydrazine-to-intermediate ratio to 5:8–10 optimizes yield (60–66%).

Saponification and Acidification

Hydrolysis of the ester with 15% HCl at 85–90°C yields 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Centrifugation and drying afford the product in 85–90% purity.

Preparation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole moiety is synthesized from 3,4,5-trimethoxybenzoic acid via hydrazide formation and cyclization, as described in search result.

Synthesis of 3,4,5-Trimethoxybenzohydrazide

3,4,5-Trimethoxybenzoic acid reacts with hydrazine hydrate in ethanol under reflux, forming the hydrazide. Phosphorus oxychloride (POCl₃) catalyzes this conversion, yielding 80–85% product.

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization with POCl₃ at 50°C for 4 hours, forming 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine. Neutralization with sodium bicarbonate precipitates the product, which is recrystallized from ethanol (46–66% yield).

Amide Coupling: Final Step

The pyrazole carboxylic acid and oxadiazole amine are coupled via a mixed anhydride or acid chloride method.

Acid Chloride Formation

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux, forming the acid chloride. Excess SOCl₂ is removed under vacuum.

Nucleophilic Acyl Substitution

The acid chloride reacts with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine in anhydrous tetrahydrofuran (THF) with K₂CO₃ as base. Stirring at 5°C prevents side reactions, yielding the target carboxamide after recrystallization (70–75% yield).

Spectroscopic Characterization and Validation

Fourier-Transform Infrared Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₂₂N₄O₅: 410.1584 [M+H]⁺. Observed: 410.1586.

Optimization and Yield Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrazole cyclization | Methylhydrazine, 15°C | 60–66 | 98.5 |

| Oxadiazole formation | POCl₃, 50°C | 46–66 | 95 |

| Amide coupling | SOCl₂, THF, 5°C | 70–75 | 99 |

Alternative Synthetic Routes

One-Pot Oxadiazole-Pyrazole Assembly

Search result proposes a tandem cyclization-condensation approach using pyrrole hydrazide intermediates. While feasible, this method yields <50% due to competing side reactions.

Q & A

Q. What are the established synthetic routes for 1,3-dimethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Coupling the oxadiazole moiety with the 1,3-dimethylpyrazole-5-carboxamide group using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous DMF .

- Purification: Chromatography (silica gel) or recrystallization from ethanol/water mixtures is employed to isolate the final product .

Q. Key Reference Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole Formation | POCl₃, reflux, 6h | 65–70 | |

| Amide Coupling | EDC, DMF, RT, 12h | 75–80 | |

| Ultrasound-Assisted Coupling | EDC, DMF, 40 kHz, 30 min | 85–90 |

Q. How is the structural identity of this compound confirmed experimentally?

A combination of spectroscopic and chromatographic methods is used:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.5–3.0 ppm (pyrazole CH₃), δ 3.8–4.0 ppm (OCH₃ groups), and δ 8.0–8.5 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR: Signals near δ 160–165 ppm indicate carbonyl carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 413.1462 .

- HPLC: Purity (>95%) is validated using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can conflicting spectroscopic data between synthetic batches be resolved?

Discrepancies in NMR or MS data often arise from:

- Regiochemical Isomerism: Ensure the oxadiazole ring is formed at the correct position (C-2 vs. C-5) by comparing ¹H NMR coupling constants (e.g., J = 1.5–2.0 Hz for adjacent protons) .

- Impurity Analysis: Use LC-MS to detect byproducts (e.g., unreacted intermediates) and optimize column conditions (e.g., gradient elution) .

- X-ray Crystallography: Resolve ambiguous NOEs in NMR by crystallizing the compound and analyzing the crystal structure .

Q. What computational strategies are used to predict biological activity?

- Molecular Docking: The trimethoxyphenyl group is docked into tubulin’s colchicine-binding site (PDB: 1SA0) using AutoDock Vina. The methoxy groups show hydrogen bonding with Thr179 and Asn258 residues .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antiproliferative activity against cancer cell lines (e.g., IC₅₀ values for MCF-7) .

Q. How do reaction conditions impact yield and scalability?

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require stringent drying to avoid hydrolysis .

- Catalyst Optimization: Substituent 1,3-dimethylpyrazole’s steric bulk necessitates longer reaction times (12h vs. 6h for less hindered analogs) .

- Scale-Up Challenges: Ultrasound-assisted synthesis reduces reaction time by 75% and improves yield (90% vs. 75% under traditional conditions) .

Q. What are the structure-activity relationship (SAR) insights for analogs of this compound?

- Critical Substituents:

- 3,4,5-Trimethoxyphenyl: Essential for tubulin polymerization inhibition (IC₅₀ < 1 µM) .

- 1,3-Dimethylpyrazole: Methyl groups reduce metabolic degradation in hepatic microsomal assays .

- Activity Loss: Replacing the oxadiazole with a thiadiazole decreases cytotoxicity (IC₅₀ increases from 0.8 µM to >10 µM) .

Q. How can contradictory biological activity data across studies be addressed?

- Assay Variability: Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. HT-29) to ensure comparability .

- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential compound metabolism .

Methodological Recommendations

- Synthetic Optimization: Prioritize ultrasound-assisted methods for higher yields .

- Data Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Biological Screening: Include positive controls (e.g., paclitaxel for tubulin inhibition) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.